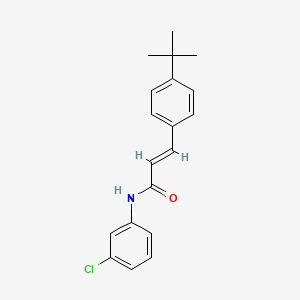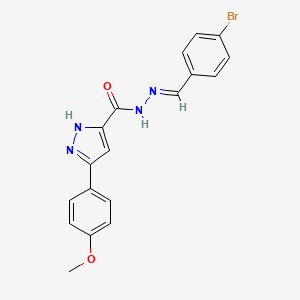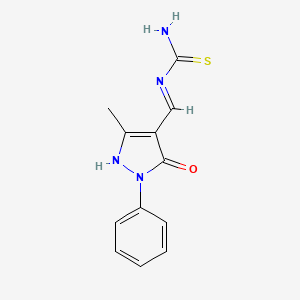![molecular formula C17H12BrFN4 B11991250 5-(4-Bromophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11991250.png)
5-(4-Bromophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-4,7-DIHYDRO(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-4,7-DIHYDRO(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyrimidine scaffold with the desired substituents.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product. This approach is advantageous due to its simplicity and high efficiency.
Condensation Reactions: These reactions involve the formation of a new bond between two molecules with the elimination of a small molecule, such as water or ammonia. This method is commonly used to construct the imidazo[1,2-a]pyrimidine core.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule. This method is often used to introduce the triazolo ring into the imidazo[1,2-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve high yields and purity. This can include the use of advanced techniques such as flow chemistry and automated synthesis to scale up the production process.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involve the gain of electrons and a decrease in oxidation state. Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: This compound can undergo substitution reactions, where one substituent is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a probe for studying biological processes. Its ability to interact with specific biomolecules makes it useful for investigating cellular pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired characteristics, such as improved stability or reactivity.
作用機序
The mechanism of action of 5-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-4,7-DIHYDRO(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substituents attached to the phenyl rings.
Imidazo[1,2-a]pyrimidines: These compounds have a similar scaffold but may have different functional groups or substituents.
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-4,7-DIHYDRO(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE lies in its specific combination of bromine and fluorine substituents
特性
分子式 |
C17H12BrFN4 |
|---|---|
分子量 |
371.2 g/mol |
IUPAC名 |
5-(4-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12BrFN4/c18-13-5-1-11(2-6-13)15-9-16(12-3-7-14(19)8-4-12)23-17(22-15)20-10-21-23/h1-10,16H,(H,20,21,22) |
InChIキー |
XRGLDMCXFISMOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)




![N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11991188.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991198.png)
![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether](/img/structure/B11991201.png)




![N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11991233.png)
![4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol](/img/structure/B11991235.png)
